molecular formula C19H15BrClNO2 B11397845 2-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

2-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11397845
M. Wt: 404.7 g/mol
InChI Key: RLERDWCMAMARPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a chlorophenyl group, and a furan ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

2-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases such as cancer, inflammation, and infectious diseases.

    Materials Science: It can be used in the development of advanced materials with specific properties such as conductivity, fluorescence, and catalytic activity.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions in cells and tissues.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in key biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-N-[(3-CHLOROPHENYL)METHYL]BENZAMIDE: Lacks the furan ring, which may affect its biological activity and chemical properties.

    2-BROMO-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the chlorophenyl group, which may influence its reactivity and applications.

    N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE:

Uniqueness

2-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both the chlorophenyl and furan groups, which confer specific chemical and biological properties. The bromine atom also provides a site for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H15BrClNO2

Molecular Weight

404.7 g/mol

IUPAC Name

2-bromo-N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15BrClNO2/c20-18-9-2-1-8-17(18)19(23)22(13-16-7-4-10-24-16)12-14-5-3-6-15(21)11-14/h1-11H,12-13H2

InChI Key

RLERDWCMAMARPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.